![molecular formula C15H17NO3 B12001829 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- CAS No. 42780-28-9](/img/structure/B12001829.png)
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with acetic acid, dimethyl, and methoxyphenyl groups
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol. The resulting product is then subjected to further purification steps to obtain the desired compound .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Analyse Chemischer Reaktionen
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. It is also being explored for its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dimethyl-: This compound lacks the acetic acid and methoxyphenyl groups, resulting in different chemical and biological properties.
1H-Pyrrole-3-acetic acid, 2,4-dimethyl-: The substitution pattern on the pyrrole ring differs, leading to variations in reactivity and applications.
1H-Pyrrole-1-acetic acid, 2,5-dimethyl-: This compound has a similar structure but differs in the position of the acetic acid group, affecting its chemical behavior.
The uniqueness of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
42780-28-9 | |
Molekularformel |
C15H17NO3 |
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
2-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-7-12(8-15(17)18)11(2)16(10)13-5-4-6-14(9-13)19-3/h4-7,9H,8H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
BMEJSSRLGVPEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.